molecular formula C25H18N4O2 B2514392 1-(2,5-diphenyloxazol-4-yl)-4-(phenylamino)pyrimidin-2(1H)-one CAS No. 304865-14-3

1-(2,5-diphenyloxazol-4-yl)-4-(phenylamino)pyrimidin-2(1H)-one

Cat. No.: B2514392
CAS No.: 304865-14-3
M. Wt: 406.445
InChI Key: VJROGXYRNBPHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Diphenyloxazol-4-yl)-4-(phenylamino)pyrimidin-2(1H)-one is a synthetic small molecule of interest in oncology research, designed around a core pyrimidinone scaffold. This structural motif is found in compounds investigated for their ability to inhibit key protein kinases involved in cell proliferation . Specifically, analogues featuring the 4-(phenylamino)pyrimidine structure have been identified as potent inhibitors of MNK2 (MAPK-interacting kinase 2) . By targeting MNK2, such compounds can suppress the phosphorylation of eukaryotic initiation factor 4E (eIF4E), a process crucial for the initiation of tumorigenesis and cancer development . Research on related molecules suggests this compound may share a mechanism of action that involves reducing the expression of anti-apoptotic proteins like Mcl-1 and promoting apoptosis, particularly in acute myeloid leukaemia cell lines . Furthermore, structural components of this compound are shared with derivatives studied for their inhibitory activity against cyclin-dependent kinases (CDKs), which are pivotal regulators of the cell cycle and are considered valuable targets for cancer therapy . This makes this compound a promising candidate for researchers exploring novel pathways in anti-proliferative and targeted cancer therapeutics.

Properties

IUPAC Name

4-anilino-1-(2,5-diphenyl-1,3-oxazol-4-yl)pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O2/c30-25-27-21(26-20-14-8-3-9-15-20)16-17-29(25)23-22(18-10-4-1-5-11-18)31-24(28-23)19-12-6-2-7-13-19/h1-17H,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJROGXYRNBPHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)N4C=CC(=NC4=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-diphenyloxazol-4-yl)-4-(phenylamino)pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of a suitable precursor, such as a 2-aminobenzophenone derivative, under acidic or basic conditions.

    Pyrimidinone Core Construction: The pyrimidinone core is often constructed via a condensation reaction between a suitable amine and a carbonyl-containing compound, such as an aldehyde or ketone.

    Coupling Reactions: The final step involves coupling the oxazole and pyrimidinone intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-diphenyloxazol-4-yl)-4-(phenylamino)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or electrophiles like alkyl halides for alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(2,5-diphenyloxazol-4-yl)-4-(phenylamino)pyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(2,5-diphenyloxazol-4-yl)-4-(phenylamino)pyrimidin-2(1H)-one depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a particular enzyme involved in cancer cell proliferation.

    Photophysical Properties: The compound’s fluorescence can be attributed to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between the target compound and related pyrimidinone derivatives:

Compound Name / ID Core Structure Key Substituents Notable Features Yield / Physical Data (if available) References
1-(2,5-diphenyloxazol-4-yl)-4-(phenylamino)pyrimidin-2(1H)-one (Target) Pyrimidin-2(1H)-one 2,5-Diphenyloxazole (position 1), phenylamino (position 4) Combines oxazole’s rigidity with phenylamino’s hydrogen-bonding potential Not reported N/A
1-(4-Hydroxy-3,5-diphenyl-4,5-dihydro-1,2,4-oxadiazol-5-yl)pyrimidin-2(1H)-one (28-I) Pyrimidin-2(1H)-one 4-Hydroxy-3,5-diphenyl-1,2,4-oxadiazole (position 1) Oxadiazole ring (vs. oxazole); dihydro structure introduces chirality 3% yield, mp 144–148 °C
6-(4-(Coumarin-3-yl)phenyl)-4-(tetrazolyl)pyrimidin-2(1H)-one (4i) Pyrimidin-2(1H)-one Coumarin (position 4), tetrazole (position 6) Fluorescent coumarin enhances photophysical properties; tetrazole aids metal binding Not reported
1-(3-Aminophenyl)-3-benzyl-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one (115) Dihydropyrimido[4,5-d]pyrimidinone Benzyl (position 3), aminophenyl (position 1) Fused bicyclic core increases planar surface area for target interaction 93% yield
1-(Sugar-moiety)-4-(methylamino)pyrimidin-2(1H)-one (BS-52281) Pyrimidin-2(1H)-one Tetrahydrofuran sugar (position 1), methylamino (position 4) Mimics nucleoside structures; potential antiviral or antimetabolite applications Safety data available (no toxicity reported)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.